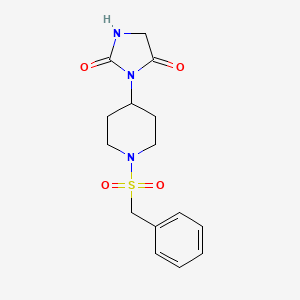

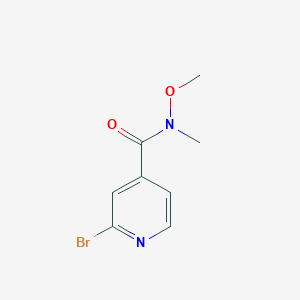

3-(1-(Benzylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(1-(Benzylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C15H19N3O4S and a molecular weight of 337.39 g/mol.

Mechanism of Action

Target of Action

The primary targets of 3-(1-(Benzylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione are the Voltage-Gated Sodium Channel Inner Pore (VGCIP) and various bacterial proteins . The compound has shown significant binding affinity towards these targets, suggesting its potential as an anticonvulsant and antibacterial agent .

Mode of Action

This compound interacts with its targets by fitting well in the active pocket of the VGCIP, leading to more binding affinity towards the channel . This interaction results in the potential inhibition of these channels, which could explain its anticonvulsant activity . In terms of its antibacterial activity, the compound shows efficient activity against both Gram-positive and Gram-negative bacteria .

Biochemical Pathways

The compound’s interaction with the vgcip suggests that it may affect the sodium ion transport pathway, which is crucial for the generation and conduction of action potentials in neurons . Its antibacterial activity suggests that it may interfere with essential bacterial protein functions .

Pharmacokinetics

Its molecular weight of 33739 suggests that it may have suitable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally considered to have good oral bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include potential anticonvulsant and antibacterial activities . Its interaction with the VGCIP may inhibit the function of these channels, potentially suppressing the abnormal, excessive firing of neurons that is characteristic of seizures . Its interaction with bacterial proteins may inhibit their function, thereby exerting an antibacterial effect .

Biochemical Analysis

Biochemical Properties

3-(1-(Benzylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione plays a crucial role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit NLRP3-dependent pyroptosis and IL-1β release in PMA-differentiated THP-1 cells stimulated with LPS/ATP . This interaction suggests that the compound may have potential anti-inflammatory properties. Additionally, it is amenable for linker attachment via reductive amination, making it a basic building block for creating protein degrader libraries .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the Hedgehog (Hh) signaling pathway, which plays a pivotal role in various physiological functions . This inhibition can lead to the suppression of drug-resistant tumor growth, highlighting its potential as a therapeutic agent in cancer treatment.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been identified as a potent inhibitor of the Smoothened (SMO) protein, a key component of the Hedgehog signaling pathway . By blocking the ciliary translocation of SMO, the compound effectively represses the activity of this pathway, thereby inhibiting tumor growth. Additionally, it maintains inhibitory activity against the SmoD477H mutant, which is resistant to other SMO-regulating chemicals .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as the inhibition of tumor growth. At higher doses, it may cause toxic or adverse effects . It is essential to determine the optimal dosage to maximize its therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its interaction with the NLRP3 inflammasome suggests that it may influence inflammatory metabolic pathways . Understanding these interactions is crucial for developing targeted therapies that leverage the compound’s biochemical properties.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound is transported via specific transporters and binding proteins, which influence its localization and accumulation . These factors determine its efficacy and potential side effects, making it important to study its distribution patterns in detail.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization is crucial for its interaction with target biomolecules and its overall efficacy as a therapeutic agent.

Preparation Methods

The synthesis of 3-(1-(Benzylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione can be achieved through multi-step synthetic routes. One common method involves the Knoevenagel condensation reaction, which is used to form imidazolidine-2,4-dione cores . The reaction conditions typically involve the use of aldehydes or ketones, along with a base catalyst, under controlled temperature and pressure conditions . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

3-(1-(Benzylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as halides or amines replace existing substituents.

Hydrolysis: The imidazolidine-2,4-dione ring can undergo hydrolysis in the presence of strong acids or bases, leading to the formation of corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include solvents like methanol, ethanol, and dichloromethane, as well as catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(1-(Benzylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: This compound has been studied for its potential biological activities, including antibacterial and anticonvulsant properties.

Medicine: Research has explored its potential as a drug candidate for treating diseases such as diabetes and cancer, due to its ability to inhibit specific enzymes and signaling pathways.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

3-(1-(Benzylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione can be compared with other similar compounds, such as:

4-Bromo-3-carboxymethoxy-5-[3-(1-phenylmethanesulfonylpiperidin-4-ylamino)phenyl]thiophene-2-carboxylic acid: This compound also contains a piperidine ring and exhibits similar biological activities.

5-(3-{[1-(benzylsulfonyl)piperidin-4-yl]amino}phenyl)-3-(carboxymethoxy)-4-chlorothiophene-2-carboxylic acid: Another compound with a similar structure and activity profile.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name |

3-(1-benzylsulfonylpiperidin-4-yl)imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O4S/c19-14-10-16-15(20)18(14)13-6-8-17(9-7-13)23(21,22)11-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULZIPGPAMBAWBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)CNC2=O)S(=O)(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-Chloro-2-(dimethylamino)phenyl]methanol](/img/structure/B2582630.png)

![N-[(5-Phenyl-1,3-thiazol-2-yl)methyl]but-2-ynamide](/img/structure/B2582634.png)

![1-[4-(2-Fluorophenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2582636.png)

![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}furan-2-carboxamide](/img/structure/B2582637.png)

![1-((4-(benzo[d][1,3]dioxol-5-ylamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-2-ol](/img/structure/B2582640.png)

![2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-N-(3-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propyl)prop-2-enamide](/img/structure/B2582643.png)

![N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B2582645.png)

![3-{[(Benzyloxy)carbonyl]amino}-3-(4-bromophenyl)propanoic acid](/img/structure/B2582646.png)

![6-(3-fluorophenyl)-2-[1-(1-methyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2582647.png)

![3-{3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl}-1-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2582650.png)